1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a butyrylpiperazine group attached to the benzothiazole ring, along with a chlorine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom at the 4-position can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Butyrylpiperazine Group: The butyrylpiperazine group can be attached to the benzothiazole ring through a nucleophilic substitution reaction. This involves reacting the chlorinated benzothiazole with 1-butyrylpiperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Butyrylpiperazin-1-yl)-1,3-benzothiazole: Lacks the chlorine atom at the 4-position.
4-Chloro-1,3-benzothiazole: Lacks the butyrylpiperazine group.
2-(4-Methylpiperazin-1-yl)-4-chloro-1,3-benzothiazole: Contains a methylpiperazine group instead of a butyrylpiperazine group.
Uniqueness
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is unique due to the presence of both the butyrylpiperazine group and the chlorine atom at the 4-position. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. For example, the chlorine atom can enhance the compound’s reactivity and binding affinity, while the butyrylpiperazine group can influence its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-2-4-13(20)18-7-9-19(10-8-18)15-17-14-11(16)5-3-6-12(14)21-15/h3,5-6H,2,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSQGNKUZRTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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